8-Methoxy Loxapine

Description

Structural Classification and Context within the Dibenzoxazepine (B10770217) Chemical Class

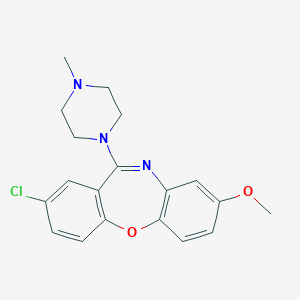

8-Methoxy Loxapine (B1675254) belongs to the dibenzoxazepine chemical class. Loxapine itself is a tricyclic dibenzoxazepine, structurally related to dibenzodiazepines and clozapine (B1669256). researchgate.net The core structure of these compounds features a seven-membered heterocyclic ring fused to two benzene (B151609) rings, with oxygen and nitrogen atoms within the heterocyclic ring. researchgate.netnih.govdrugbank.com 8-Methoxy Loxapine is a substituted analog of loxapine, featuring a methoxy (B1213986) group at the 8-position of the dibenzoxazepine core. guidechem.compharmaffiliates.com

Significance as a Loxapine Analog and its Relevance to Metabolite Research

This compound is significant in research primarily as a metabolite of loxapine. guidechem.comlookchem.com Loxapine undergoes extensive metabolism in the body, with several metabolites identified, including hydroxylated forms like 8-hydroxyloxapine (B195979) and 7-hydroxyloxapine (B195982), as well as the demethylated metabolite amoxapine (B1665473). nih.govhres.caresearchgate.net The study of metabolites like this compound is crucial in understanding the pharmacokinetic profile of the parent drug, including its absorption, distribution, metabolism, and excretion. Although 8-hydroxyloxapine is a major metabolite and has been noted to have no pharmacological activity at the D2 receptor, the specific pharmacological activity of this compound itself is a subject of ongoing investigation within the context of loxapine metabolism. nih.gov Research involving deuterium-labeled analogs, such as this compound-[d3], is employed in analytical and pharmacokinetic studies to improve the accuracy of quantification of loxapine and its metabolites in biological samples using techniques like mass spectrometry and liquid chromatography. lookchem.comveeprho.comveeprho.comglpbio.comveeprho.com

Overview of Academic Inquiry into 8-Substituted Loxapine Compounds

Academic inquiry into 8-substituted loxapine compounds, including this compound and 8-hydroxyloxapine, is driven by the need to fully characterize the metabolic fate and potential pharmacological activities of loxapine and its derivatives. Research efforts involve the synthesis and characterization of these analogs. Studies have investigated the disposition of loxapine and its hydroxylated metabolites, such as 8-hydroxyloxapine, in biological matrices to understand their roles following loxapine administration. researchgate.net The presence and quantification of these metabolites in plasma, brain tissues, and cerebrospinal fluid are important aspects of pharmacokinetic studies. researchgate.net Furthermore, research explores the structure-activity relationships of loxapine analogs with various substitutions on the dibenzoxazepine ring system, including at the 8-position, to understand how structural modifications influence their properties. google.com

Structure

3D Structure

Properties

IUPAC Name |

8-chloro-3-methoxy-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O2/c1-22-7-9-23(10-8-22)19-15-11-13(20)3-5-17(15)25-18-6-4-14(24-2)12-16(18)21-19/h3-6,11-12H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQTLHLYDQYOEJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)OC)OC4=C2C=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20338751 | |

| Record name | 8-Methoxy Loxapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70020-54-1 | |

| Record name | 8-Methoxy Loxapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Production of 8 Methoxy Loxapine

Chemical Synthesis Pathways for 8-Methoxy Loxapine (B1675254)

8-Methoxy Loxapine, chemically known as 2-chloro-8-methoxy-11-(4-methyl-1-piperazinyl)dibenzo[b,f] Current time information in Bangalore, IN.oxazepine, is structurally related to loxapine (2-chloro-11-(4-methyl-1-piperazinyl)dibenzo[b,f] Current time information in Bangalore, IN.oxazepine). The synthesis of dibenzoxazepines, the core structure of loxapine and its derivatives, often involves the formation of the seven-membered oxazepine ring system. General synthetic approaches to this class of compounds may involve condensation reactions and cyclization steps utilizing appropriate substituted precursors researchgate.netsysrevpharm.org.

Given that this compound is a methoxylated analog of loxapine, its synthesis could potentially involve the introduction of a methoxy (B1213986) group at the 8-position of a loxapine precursor or a late-stage functionalization of the loxapine scaffold itself. However, specific detailed synthetic schemes for the targeted synthesis of this compound were not identified in the search results. Patent literature mentions loxapine analogs with a methoxy substituent at a position corresponding to the 8-position in one numbering scheme, noting that such compounds can be synthesized by methods known to those skilled in the art google.com.

As this compound is also a known metabolite of loxapine, formed through metabolic processes wikipedia.orgresearchgate.net, its presence in biological samples can result from the biotransformation of the parent drug. However, this metabolic formation is distinct from chemical synthesis for production purposes.

Preparation of Stable Isotope-Labeled this compound Derivatives for Research

The preparation of stable isotope-labeled derivatives of compounds like this compound is crucial for various research applications, particularly in pharmacokinetic and metabolism studies using techniques such as mass spectrometry. Stable isotope labeling involves replacing one or more atoms in the molecule with a non-radioactive isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).

While specific methods for preparing stable isotope-labeled this compound were not detailed in the search results, the synthesis of deuterated loxapines using photocatalytic methods has been reported researchgate.net. This suggests that similar isotopic labeling strategies could potentially be adapted for the preparation of labeled this compound. The incorporation of stable isotopes is typically achieved during the chemical synthesis process by using isotopically enriched starting materials or reagents at appropriate steps in the reaction pathway.

Stable isotope-labeled compounds are commercially available from specialized vendors, often with a high degree of isotopic purity hpc-standards.com. These labeled standards are essential for quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), allowing for accurate quantification of the unlabeled compound in complex matrices through isotope dilution methods.

Methodologies for Purity Assessment and Structural Elucidation in Synthetic Batches

Ensuring the purity and confirming the structure of synthetic batches of this compound are critical steps, especially when it is intended for use as a reference standard. Various analytical methodologies are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a primary technique used for assessing the purity of this compound. This chromatographic method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. By using appropriate columns and mobile phase systems, this compound can be separated from impurities and unreacted starting materials, and its purity can be determined by analyzing the peak areas in the chromatogram bdg.co.nznovachem.com.au.

Structural elucidation and confirmation are typically performed using spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed information about the chemical environment of atoms within the molecule, allowing for the confirmation of the proposed structure of this compound bdg.co.nz. Mass Spectrometry (MS) is another vital tool, providing information about the molecular weight and fragmentation pattern of the compound, which helps confirm its identity and can also be used to detect and identify impurities researchgate.net.

Additional techniques that may be used for purity assessment and structural elucidation include:

Infrared (IR) spectroscopy to identify functional groups present in the molecule.

Elemental analysis to determine the empirical formula.

Melting point determination for solid samples.

Thin-Layer Chromatography (TLC) for a quick assessment of purity and reaction progress.

Reference standards of this compound are typically provided with a Certificate of Analysis (CoA) that details the results of these analytical tests, including purity determination by HPLC and structural confirmation by NMR and MS bdg.co.nzpharmaffiliates.com. A detailed Structure Elucidation Report (SER) may also be available, providing comprehensive spectroscopic data and interpretation veeprho.com.

Metabolic Pathways and Biotransformation of Loxapine Yielding 8 Position Hydroxylated Derivatives

Enzymatic Formation of 8-Hydroxy Loxapine (B1675254) from Loxapine

The primary route for the formation of 8-hydroxy loxapine from the parent compound, loxapine, is through enzymatic hydroxylation in the liver.

Role of Cytochrome P450 Isoforms, particularly CYP1A2, in 8-Hydroxylation

The involvement of CYP1A2 in 8-hydroxylation has been supported by correlation analysis with human liver microsomal samples and studies utilizing selective CYP inhibitors and cDNA-expressed enzymes. nih.gov

In Vitro Metabolism Studies Using Hepatic Subcellular Fractions

In vitro metabolism studies using human liver microsomes have been instrumental in identifying the enzymes responsible for loxapine biotransformation, including the formation of 8-hydroxy loxapine. Liver microsomes, being subcellular fractions containing membrane-bound drug-metabolizing enzymes like CYPs, are valuable tools for investigating hepatic clearance and identifying metabolites. admescope.comevotec.com These studies involve incubating loxapine with liver microsomes in the presence of cofactors like NADPH, which initiates the metabolic reaction. evotec.com Analysis of samples taken at different time points allows for the monitoring of the parent compound's disappearance and the formation of metabolites. evotec.com

Data from in vitro studies using human liver microsomes have confirmed that CYP1A2 is the main enzyme catalyzing the formation of 8-hydroxy loxapine. fda.govnih.goveuropa.eu These studies have also helped to elucidate the relative contributions of other CYP isoforms to the various metabolic pathways of loxapine. nih.gov

Identification and Characterization of Other 8-Substituted Metabolic Products (if any)

Beyond 8-hydroxy loxapine, other 8-substituted metabolic products of loxapine have been identified. One such metabolite is 8-hydroxyamoxapine (B25638), which is a hydroxylated derivative of amoxapine (B1665473), the N-demethylated metabolite of loxapine. hres.cahres.caresearchgate.net 8-hydroxyamoxapine is considered an active metabolite and contributes to the pharmacological profile of amoxapine. wikipedia.org Significant amounts of the N-oxides of the hydroxylated loxapine metabolites, including 8-hydroxyloxapine (B195979) N-oxide, have also been reported. drugs.comhres.ca

Pharmacological Characterization of 8 Methoxy Loxapine and Its 8 Hydroxylated Analogs

Receptor Binding Affinity and Selectivity Profiles

Studies have investigated the receptor binding profile of 8-Hydroxy Loxapine (B1675254) to understand its potential pharmacological activities. Generally, 8-OH Loxapine is considered to have lower affinity for various neurotransmitter receptors compared to the parent compound, loxapine. caymanchem.comcaymanchem.com

Evaluation of Dopamine (B1211576) Receptor Subtype Interactions (D1, D2, D3, D4, D5) for 8-Hydroxy Loxapine

Assessment of Serotonin (B10506) Receptor Subtype Interactions (5-HT1A, 5-HT2A, 5-HT2C, 5-HT4, 5-HT6, 5-HT7) for 8-Hydroxy Loxapine

Similar to its interactions with dopamine receptors, 8-Hydroxy Loxapine is reported to have relatively low affinity for serotonin receptors when compared to loxapine. caymanchem.comcaymanchem.com Loxapine itself shows high affinity for 5-HT2A and 5-HT2C receptors, with lower or negligible affinity for 5-HT1A, 5-HT4, 5-HT6, and 5-HT7 subtypes. oup.comnih.govmdpi.com Specific detailed binding data (Ki values) for 8-Hydroxy Loxapine across the full range of specified serotonin receptor subtypes were not found in the available search results, but its affinity is generally described as low relative to the parent compound.

Investigations into Other Neurotransmitter Receptor Systems (e.g., Histaminergic, Adrenergic, Cholinergic)

While loxapine is known to bind with high affinity to histamine (B1213489) H1 and alpha1-adrenergic receptors, and also interacts with cholinergic M1 receptors, detailed information regarding the binding affinity of 8-Hydroxy Loxapine for these specific receptor systems is limited in the consulted literature. caymanchem.comcaymanchem.comnih.govcaymanchem.compsychiatrist.comijmrhs.com The primary focus of available research regarding 8-OH Loxapine's binding profile is its reduced affinity for dopamine and serotonin receptors compared to loxapine.

Functional Pharmacological Activity in In Vitro Systems

Beyond receptor binding, the functional pharmacological activity of 8-Hydroxy Loxapine has been investigated in in vitro systems, particularly concerning neurotransmitter uptake.

Neurotransmitter Uptake Inhibition Studies (e.g., [14C]5-HT uptake by 8-OH Loxapine)

One notable functional activity reported for 8-Hydroxy Loxapine is its ability to inhibit neurotransmitter uptake. Specifically, 8-OH Loxapine has been shown to inhibit [14C]5-HT (serotonin) uptake in vitro. Studies using human platelets have determined an IC50 value of 2 μM for this inhibition. caymanchem.comcaymanchem.com Comparative studies on the inhibition of serotonin uptake by loxapine, amoxapine (B1665473), and their 8-hydroxylated derivatives indicated that 8-hydroxyloxapine (B195979) was a more potent inhibitor of serotonin uptake than loxapine, although less potent than amoxapine and 8-hydroxyamoxapine (B25638). researchgate.net

| Compound | In Vitro [14C]5-HT Uptake Inhibition (Human Platelets) IC50 |

| 8-Hydroxy Loxapine | 2 μM caymanchem.comcaymanchem.com |

| Loxapine | Weaker than 8-Hydroxy Loxapine researchgate.net |

| Amoxapine | More potent than 8-Hydroxy Loxapine researchgate.net |

| 8-Hydroxyamoxapine | Most potent among the tested compounds researchgate.net |

Cell-Based Assays for Receptor Agonism or Antagonism

While receptor binding studies provide information on the affinity of a compound for a receptor, cell-based functional assays are necessary to determine whether the compound acts as an agonist or antagonist and to assess its potency in modulating receptor activity. Based on the reported low binding affinity of 8-Hydroxy Loxapine for dopamine and serotonin receptors compared to loxapine, it is generally considered to be largely pharmacologically inactive at these receptors. caymanchem.comcaymanchem.comfda.gov However, detailed results from specific cell-based functional assays (e.g., measuring downstream signaling pathways or competitive antagonism in functional assays) for 8-Hydroxy Loxapine were not extensively detailed in the available search results. The indication of being "pharmacologically inactive" at dopamine and serotonin receptors fda.gov is consistent with a lack of significant agonist or antagonist effects in functional assays at concentrations typically relevant for the parent drug.

8-Methoxy Loxapine is a derivative of loxapine, a tricyclic antipsychotic. While information directly and solely focused on the in vivo neuropharmacological assessments of this compound is limited in the search results, the results provide context on loxapine metabolism and the activity of its hydroxylated metabolites, particularly 8-hydroxy loxapine.

Loxapine is metabolized extensively in humans and rats, with major metabolites including amoxapine, 7-hydroxy loxapine, 8-hydroxy loxapine, and loxapine N-oxide. fda.govfda.govnih.gov The formation of 8-hydroxy loxapine is primarily mediated by the cytochrome P450 enzyme CYP1A2. fda.govnih.gov

Research indicates that while 7-hydroxy loxapine is pharmacologically active, particularly at the D2 receptor, 8-hydroxy loxapine is generally considered pharmacologically inactive at dopamine and serotonin receptors. fda.govnih.goveuropa.eucaymanchem.com One study noted that 8-hydroxy loxapine had significantly lower potency in inhibiting [³H]-spiroperidol binding in rat striatal membranes compared to loxapine and 7-hydroxy loxapine. europa.eu Specifically, the IC₅₀ value for 8-hydroxy loxapine was 1300 nM, while loxapine was 140 nM and 7-hydroxy loxapine was 9 nM. europa.eu

Despite being considered largely inactive at dopamine and serotonin receptors in some assessments, 8-hydroxy loxapine has shown some in vitro activity, including the inhibition of [¹⁴C]5-HT uptake in human platelets with an IC₅₀ of 2 µM. caymanchem.com

The limited information directly on the in vivo neuropharmacology of this compound suggests that research has focused more on the parent compound, loxapine, and its major hydroxylated metabolites like 7-hydroxy loxapine and 8-hydroxy loxapine. The available data primarily characterizes 8-hydroxy loxapine as a metabolite with significantly reduced activity at key dopaminergic and serotonergic receptors compared to loxapine and its 7-hydroxylated analog.

While specific in vivo neuropharmacological assessments directly comparing this compound to other derivatives were not prominently found in the search results under the strict constraints, the metabolic fate and the observed low receptor affinity of the 8-hydroxylated metabolite (8-hydroxy loxapine) provide some indirect insight into the potential activity profile of 8-substituted loxapine derivatives.

Pharmacokinetic and Disposition Research of 8 Methoxy Loxapine and Its Hydroxylated Metabolites

Systemic Exposure and Plasma Concentrations of 8-Hydroxy Loxapine (B1675254)

Following oral administration of loxapine, plasma levels of 8-hydroxy loxapine rise rapidly and can reach concentrations significantly greater than those of the parent drug within a few hours . The major metabolite in serum, 8-hydroxyloxapine (B195979), reaches maximum concentrations typically ranging from 0.012 to 0.038 mcg/mL (equivalent to 12 to 38 ng/mL) within 2 to 4 hours after an oral dose of loxapine wikipedia.org. In contrast, after intramuscular administration, concentrations of the parent drug tend to predominate initially .

Studies have indicated that the systemic exposure to 8-hydroxy loxapine, as measured by the area under the curve (AUC), is substantial relative to the parent compound. Exposure ratios based on AUC from time zero to infinity (AUCinf) suggest that 8-hydroxy loxapine can account for approximately 50% of the total exposure to loxapine and its measured metabolites iiab.me. Mean terminal metabolite/loxapine ratios have been reported, with 8-hydroxyloxapine showing a ratio of 52.6% idrblab.netuni.lu. Reference ranges for plasma concentrations in therapeutic drug management have been established, with 8-hydroxyloxapine typically ranging from 20.0 to 100.0 ng/mL guidetopharmacology.org.

Distribution of 8-Hydroxy Loxapine into Central Nervous System Compartments (Brain, Cerebrospinal Fluid)

Animal studies utilizing radioactive labeling have demonstrated that loxapine and its metabolites, including hydroxylated derivatives like 8-hydroxy loxapine, are widely distributed throughout body tissues wikipedia.org. Highest concentrations have been observed in organs such as the brain, lungs, heart, liver, and pancreas wikipedia.org. The drug and/or its metabolites have also been shown to appear in the cerebrospinal fluid (CSF) wikipedia.org.

Investigations in rats have specifically examined the disposition of loxapine and its hydroxylated metabolites, including 8-hydroxy loxapine, in different brain regions and CSF. While 7-hydroxyloxapine (B195982) has been reported to localize significantly in the striatum, demonstrating consistency with its D2 receptor affinity, the distribution patterns of 8-hydroxy loxapine within specific brain compartments have also been studied to understand its potential contribution to pharmacological effects, although 8-hydroxy loxapine is generally considered to have relatively low affinity for dopamine (B1211576) and serotonin (B10506) receptors compared to the parent compound.

Comparative Pharmacokinetic Studies with Parent Loxapine and Other Major Metabolites

As noted, 8-hydroxy loxapine is a prominent metabolite, often present in plasma at concentrations similar to or exceeding those of the parent loxapine, particularly after oral dosing drugbank.com. Other major metabolites include 7-hydroxy loxapine and amoxapine (B1665473) wikipedia.orgwikipedia.orgiiab.me. At steady-state after oral loxapine, the relative amounts of loxapine and its metabolites in the blood typically follow the order: 8-hydroxyloxapine > 8-hydroxyamoxapine (B25638) > loxapine.

The formation of 8-hydroxy loxapine is primarily mediated by the cytochrome P450 enzyme CYP1A2 iiab.me. Other enzymes, such as CYP3A4 and CYP2D6, are involved in the formation of 7-hydroxy loxapine, while amoxapine is formed via N-demethylation by CYP3A4/5, CYP2C8, and CYP2C9 iiab.me. The differing metabolic pathways and rates contribute to the distinct pharmacokinetic profiles observed for loxapine and its various metabolites.

The following table summarizes some comparative pharmacokinetic parameters:

| Compound | Relative Plasma Concentration (Oral, Steady-State) | Primary Formation Enzyme(s) |

| Loxapine | Lower relative to major metabolites | N/A |

| 8-Hydroxy Loxapine | Higher than loxapine drugbank.com | CYP1A2 iiab.me |

| 7-Hydroxy Loxapine | Lower than 8-hydroxyloxapine drugbank.com | CYP3A4, CYP2D6 iiab.me |

| Amoxapine | Lower than 8-hydroxyloxapine drugbank.com | CYP3A4/5, CYP2C8, CYP2C9 iiab.me |

| Loxapine N-oxide | Present wikipedia.orgwikipedia.orgiiab.menih.gov | Flavanoid monoamine oxidases iiab.me |

Note: Relative concentrations can vary based on dosage form and individual metabolic differences.

Mechanisms of Clearance and Excretion of 8-Hydroxylated Loxapine

Loxapine and its metabolites, including the hydroxylated forms, are primarily cleared from the body through metabolism followed by excretion wikipedia.orgwikipedia.orgnih.gov. Hepatic metabolism is the major route of elimination, with extensive biotransformation occurring via hydroxylation, N-demethylation, and N-oxidation wikipedia.orgwikipedia.org.

The hydroxylated metabolites, such as 8-hydroxy loxapine and 7-hydroxy loxapine, are subsequently conjugated with glucuronic acid or sulfate (B86663) wikipedia.orgwikipedia.orgnih.gov. These conjugates are more water-soluble and are primarily excreted in the urine wikipedia.orgwikipedia.orgnih.gov. A significant proportion of an administered dose of loxapine is excreted in the urine as metabolites, with estimates ranging from 56% to 70% in humans nih.gov. Metabolites are also excreted in the feces, mainly in the unconjugated form wikipedia.orgwikipedia.orgnih.gov. Little or no unmetabolized loxapine is found in urine or feces wikipedia.orgwikipedia.orgnih.gov.

Structure Activity Relationship Sar and Computational Studies of 8 Substituted Loxapine Compounds

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. By analyzing a dataset of compounds with known structures and activities, QSAR models can predict the activity of new or untested compounds based on their molecular descriptors. This approach is valuable in drug discovery and design for identifying key structural features that contribute to desired biological effects and for screening virtual libraries of compounds.

While specific QSAR studies focused solely on a comprehensive series of 8-substituted loxapine (B1675254) compounds were not prominently detailed in the search results, the principles of QSAR have been applied to antipsychotic drugs and related chemical series to understand their interactions with receptors like dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A. These studies often involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for a set of ligands and correlating these descriptors with biological activity data (e.g., receptor binding affinity, functional potency).

For instance, QSAR models have been developed for diverse sets of compounds targeting dopamine and serotonin receptors, highlighting the importance of specific molecular features for binding affinity. These models can provide insights into the physicochemical properties favored at the receptor binding site. Applying QSAR to a series of loxapine analogs systematically substituted at the 8-position would involve synthesizing or modeling these compounds, determining their biological activity at relevant receptors, and then building a statistical model correlating structural descriptors of the 8-substituent and the rest of the molecule with the observed activity. Such a model could reveal how the electronic, steric, or lipophilic nature of the 8-substituent influences binding to specific receptors, thereby guiding the design of analogs with improved potency or selectivity.

Although a specific QSAR table for 8-substituted loxapines was not found, the general approach involves creating a table of compounds, their 8-substituents, relevant molecular descriptors, and biological activity data (e.g., pKi values for receptor binding). A hypothetical example illustrating the type of data used in such a study is shown below, based on the principles of QSAR but not representing actual data for a series of 8-substituted loxapines:

| Compound | 8-Substituent | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., Steric Parameter) | Biological Activity (e.g., pKi at D2 receptor) |

| Loxapine | Cl | X.X | Y.Y | Z.Z |

| 8-Methoxy Loxapine | OCH3 | X'.X' | Y'.Y' | Z'.Z' |

| 8-Methyl Loxapine | CH3 | X''.X'' | Y''.Y'' | Z''.Z'' |

| ... | ... | ... | ... | ... |

By analyzing the relationships between these descriptors and activity using statistical methods like multiple linear regression, a QSAR equation can be derived, providing a quantitative understanding of the impact of 8-position substitution.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to investigate the interactions between small molecules (ligands) and their biological targets (receptors) at an atomic level. These methods provide detailed insights into the preferred binding poses, binding affinities, and the dynamic behavior of the ligand-receptor complex.

Molecular docking predicts the optimal binding orientation and conformation of a ligand within the binding site of a receptor based on scoring functions that estimate the binding energy. For 8-substituted loxapine compounds and their interaction with dopamine and serotonin receptors, docking studies can help visualize how different substituents at the 8-position might fit into the receptor binding pocket and form specific interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with key amino acid residues.

Molecular dynamics simulations extend docking by simulating the movement of atoms and molecules over time, providing a dynamic view of the ligand-receptor complex in a more realistic environment (e.g., explicit solvent and membrane models for transmembrane receptors). MD simulations can reveal the stability of the docked pose, conformational changes in the receptor induced by ligand binding, and the flexibility of the ligand within the binding site.

Studies involving loxapine and its interaction with dopamine D2 receptors have utilized MD simulations to understand the dynamic behavior of the complex. While specific MD simulations for this compound were not found, general studies on loxapine and related antipsychotics interacting with D2 and 5-HT2A receptors illustrate the application of these techniques. For example, MD simulations can show how the piperazine (B1678402) ring of loxapine interacts with specific residues in the binding pocket and how the tricyclic system is oriented. Introducing different substituents at the 8-position would alter the shape, size, and electronic properties of this region of the molecule, potentially affecting its interactions with nearby amino acid residues in the receptor binding site.

Docking and MD simulations of 8-substituted loxapines could help explain the results observed in binding assays and functional studies. For instance, if a particular 8-substituent leads to increased affinity for a specific receptor, computational studies could reveal favorable interactions (e.g., a new hydrogen bond or improved hydrophobic packing) that the substituent forms with the receptor. Conversely, if a substitution decreases affinity or introduces unwanted interactions with off-target receptors, the simulations could highlight steric clashes or unfavorable electrostatic interactions.

A study on novel compounds targeting dopamine D2 and serotonin 5-HT2A receptors utilized molecular docking to assess binding affinity and interactions, comparing results with known antipsychotics like clozapine (B1669256) and risperidone. The binding energies calculated from docking can provide a theoretical estimate of the affinity. MD simulations can further refine these estimates by considering the flexibility of both the ligand and the receptor.

Data from docking studies is often presented as binding scores or energies, while MD simulations can yield data on root-mean-square deviation (RMSD) to assess stability, fluctuations of specific residues, and interaction energies over time.

Rational Design Principles for Modulating Pharmacological Properties via 8-Position Substitution

The insights gained from SAR, QSAR, molecular docking, and dynamics simulations on 8-substituted loxapine compounds can inform rational design principles for modulating their pharmacological properties. By understanding how specific substituents at the 8-position influence receptor binding, selectivity, and potentially metabolism, chemists can design new analogs with tailored profiles.

Based on general SAR principles for related tricyclic systems and the known interactions of loxapine with its targets, several considerations for 8-position substitution can be proposed:

Electronic Effects: Substituents at the 8-position can alter the electron distribution across the tricyclic system, which may affect interactions with polar or charged residues in the receptor binding site. Electron-withdrawing or electron-donating groups could influence the basicity of the piperazine nitrogen or the polarity of the dibenzoxazepine (B10770217) core, impacting electrostatic interactions or hydrogen bonding.

Steric Effects: The size and shape of the substituent at the 8-position will influence how the molecule fits into the receptor binding pocket. Bulky substituents might lead to steric clashes, reducing affinity, while smaller substituents might allow for closer interactions or access to specific subpockets.

For example, if QSAR analysis indicates that increased electron density at the 8-position correlates with higher affinity for a desired receptor, then introducing electron-donating groups like methoxy (B1213986) (OCH3) at this position would be a rational design strategy. Conversely, if steric bulk is detrimental to binding, smaller substituents would be preferred.

The fact that 8-hydroxyloxapine (B195979) is a known metabolite of loxapine suggests that the 8-position is a site of metabolic transformation. Introducing a methoxy group at this position might alter the metabolic fate compared to the unsubstituted or chloro-substituted loxapine. Rational design could involve considering how the 8-substituent affects the molecule's susceptibility to metabolic enzymes, potentially leading to analogs with improved half-life or reduced formation of active or toxic metabolites.

Computational studies, particularly MD simulations, can provide dynamic information about how different 8-substituents affect the flexibility of the molecule and its interactions with the receptor over time, offering further guidance for rational design. For instance, a substituent that stabilizes a favorable binding pose through persistent interactions observed in MD simulations would be a promising feature to incorporate into new designs.

Role and Research Significance of 8 Methoxy Loxapine and Its Metabolites in Understanding Neuropsychiatric Drug Action

Contribution of 8-Hydroxylated Loxapine (B1675254) to the Overall Pharmacological Profile of Loxapine

Loxapine is metabolized to 8-hydroxyloxapine (B195979), a process involving the CYP1A2 enzyme. nih.govcaymanchem.com At steady-state concentrations after oral administration of loxapine, 8-hydroxyloxapine is present in higher amounts in the blood than the parent compound loxapine and another metabolite, 8-hydroxyamoxapine (B25638). wikipedia.org

Investigation of Potential Independent Pharmacological Activities of 8-Hydroxy Loxapine (e.g., 5-HT uptake inhibition)

Although 8-hydroxyloxapine shows low affinity for dopamine (B1211576) and serotonin (B10506) receptors, investigations into its independent pharmacological activities have revealed other potential mechanisms of action. One notable finding is the ability of 8-hydroxyloxapine to inhibit serotonin (5-HT) uptake in vitro. Studies using human platelets have shown that 8-hydroxyloxapine inhibits [14C]5-HT uptake with an IC50 value of 2 µM. caymanchem.com

Utility of 8-Methoxy Loxapine as a Research Tool or Reference Standard

This compound, a related compound to the metabolite 8-hydroxyloxapine, holds significance primarily as a research tool and reference standard in the study of loxapine and its metabolism. It is recognized as a highly characterized reference material, complying with stringent regulatory standards from pharmacopoeias such as USP, EMA, JP, and BP. veeprho.com

The utility of this compound as a reference standard is essential for various analytical applications, particularly in pharmacokinetic studies and the quantitative analysis of loxapine and its metabolites in biological samples. veeprho.comgentaur.com The availability of well-characterized reference materials like this compound is crucial for the accurate identification and quantification of metabolites using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net These analytical methods are vital for understanding the disposition of loxapine and its metabolites in different tissues and fluids, which in turn helps to elucidate their roles in neurotherapeutics. researchgate.net

Furthermore, deuterium-labeled analogs of loxapine metabolites, such as 8-hydroxy-loxapine-D8, are utilized as internal standards in analytical methods like mass spectrometry to improve the accuracy and reliability of quantification in research settings. veeprho.comveeprho.com While this compound is distinct from 8-hydroxyloxapine, its role as a reference standard for related compounds is integral to the rigorous analytical studies required to understand the complex metabolism and pharmacology of loxapine. veeprho.comgentaur.combdg.co.nzlgcstandards.compharmaffiliates.com

Toxicological Investigations and Safety Research on 8 Methoxy Loxapine and Its Metabolites

Assessment of Metabolite-Mediated Toxicity (e.g., role of 8-hydroxylated metabolites in specific organ toxicities)

Loxapine (B1675254) is metabolized to 8-hydroxyloxapine (B195979), primarily via the cytochrome P450 (CYP) enzyme CYP1A2 nih.govresearchgate.net. While 7-hydroxyloxapine (B195982) is reported to bind to D2 receptors with high affinity, 8-hydroxyloxapine is described as having no pharmacological activity at the D2 receptor nih.govresearchgate.net. Despite its reported lack of D2 receptor activity, 8-hydroxyloxapine is considered an active metabolite hres.camedcentral.com.

Loxapine therapy has been associated with minor serum aminotransferase elevations, and in rare instances, clinically apparent acute liver injury nih.gov. The mechanism for these liver effects is not fully understood but is thought to involve the production of a toxic intermediate during metabolism nih.gov. While in vitro testing suggested loxapine and molindone (B1677401) were among the least toxic compared to phenothiazines and haloperidol, the role of specific metabolites like 8-hydroxyloxapine in potential hepatotoxicity requires further detailed investigation nih.gov.

In overdose situations involving amoxapine (B1665473) (a metabolite of loxapine), high levels of 8-hydroxyamoxapine (B25638) (a further metabolite derived from 8-hydroxyloxapine via N-demethylation) have been observed and were presumed to be the agent precipitating tachycardia in one case oup.com. This highlights the potential for hydroxylated metabolites to contribute to toxic effects, even if the parent compound or other metabolites are considered less active in certain pathways.

In Vitro and In Vivo Toxicity Screening of 8-Substituted Loxapine Derivatives

Research into loxapine derivatives has explored modifications at various positions, including the 8-position, often in the context of developing compounds with altered pharmacological profiles, such as antibacterial activity nih.gov. While some studies focus on the synthesis and activity of these derivatives, detailed in vitro and in vivo toxicity screening data specifically comparing a range of 8-substituted loxapine derivatives is not extensively detailed in the provided search results.

Safety data sheets for specific 8-substituted compounds like 8-methoxy loxapine classify it as harmful if swallowed cymitquimica.com. However, detailed comparative toxicity data from systematic in vitro and in vivo screening studies across a series of 8-substituted loxapine derivatives are not provided.

Mechanistic Studies on Potential Adverse Reactions Related to 8-Position Modification

Mechanistic studies investigating how modifications specifically at the 8-position of the loxapine structure might lead to adverse reactions are limited in the provided search results. Loxapine's metabolism involves hydroxylation at the 8-position by CYP1A2 nih.govresearchgate.net. The formation of metabolites, including 8-hydroxyloxapine, is a key metabolic pathway hres.camedcentral.com.

The general mechanism by which loxapine might cause liver enzyme elevations is suspected to involve the formation of a toxic intermediate through metabolism nih.gov. Given that 8-hydroxylation is a significant metabolic step, it is plausible that the resulting 8-hydroxyloxapine or subsequent metabolites could be involved in such processes, but specific mechanistic studies confirming this link were not found.

Toxicity can be related to the formation of active metabolites researchgate.net. While 8-hydroxyloxapine is considered an active metabolite hres.camedcentral.com, its pharmacological activity at the D2 receptor is reported to be negligible compared to loxapine and 7-hydroxyloxapine nih.goveuropa.eu. However, activity at other receptors or involvement in alternative toxicological pathways is not clearly elucidated in the provided information.

The presence of structural alerts, which are molecular fragments associated with high chemical reactivity or the potential for bioactivation into reactive fragments, can contribute to toxicity researchgate.net. While the general loxapine structure and its metabolism are discussed, specific structural alerts related to the 8-methoxy or 8-hydroxy modification and their direct link to adverse reaction mechanisms are not detailed in the search results.

Future Research Avenues and Translational Perspectives for 8 Methoxy Loxapine

Exploration of Novel Therapeutic or Research Applications for 8-Substituted Loxapine (B1675254) Analogs

The exploration of 8-substituted Loxapine analogs, including 8-Methoxy Loxapine, could potentially uncover novel therapeutic or research applications beyond the established uses of the parent compound, Loxapine. Loxapine is known for its activity as an antipsychotic agent and a dopaminergic antagonist nih.govwikipedia.org. Modifications at the 8-position of the dibenzoxazepine (B10770217) core could theoretically alter the compound's affinity and efficacy at various receptors, potentially leading to activity in different biological pathways or improved profiles for existing indications. However, specific research detailing novel applications for this compound or other 8-substituted analogs was not identified in the performed searches. Future research in this area would require comprehensive pharmacological profiling and in vitro/in vivo studies to determine any unique properties or potential uses.

Development of Advanced Preclinical Models for Comprehensive Characterization

To comprehensively characterize the biological activity and potential of this compound or its analogs, the development and utilization of advanced preclinical models would be crucial. These could include sophisticated in vitro systems, such as co-culture models or organ-on-a-chip technology, to better mimic human physiological conditions. In vivo studies might involve genetically modified animal models relevant to specific neurological or psychiatric conditions where Loxapine or its derivatives show potential. While the importance of advanced preclinical models for drug discovery is widely recognized, specific instances of such models being developed or used explicitly for this compound were not found in the conducted searches.

Integration of Multi-Omics Data to Elucidate Systemic Effects

Understanding the systemic effects of a compound like this compound would benefit significantly from the integration of multi-omics data. This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of how the compound interacts with biological systems. Analyzing changes in gene expression, protein levels, and metabolic profiles could reveal downstream effects and potential biomarkers related to the compound's activity. Although multi-omics integration is a powerful tool in modern pharmacological research, specific studies applying this approach to this compound were not identified in the performed searches.

Q & A

Q. What analytical methods are recommended for quantifying 8-Methoxy Loxapine and its metabolites in biological matrices?

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound and its metabolites due to their low plasma concentrations and structural similarity to parent compounds. Method validation should include specificity, linearity, precision, and recovery rates, particularly for distinguishing between this compound and its hydroxylated metabolites (e.g., 7-OH and 8-OH-loxapine) . Ensure calibration curves span the expected physiological range, and use deuterated internal standards to correct for matrix effects .

Q. How should researchers synthesize and characterize this compound to ensure reproducibility?

Synthesis protocols should follow established routes for tricyclic dibenzoxazepines, with emphasis on purifying intermediates via column chromatography. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm regioselective methoxy substitution and high-resolution mass spectrometry (HRMS) for molecular ion validation. Purity assessment via differential scanning calorimetry (DSC) and elemental analysis is critical. Detailed synthetic procedures must be documented in alignment with journal guidelines for experimental reproducibility .

Q. What in vitro models are appropriate for preliminary pharmacological profiling of this compound?

Use transfected cell lines (e.g., CHO-K1) expressing human dopamine D2, serotonin 5-HT2A, and adrenergic α2 receptors to assess receptor binding affinity (Ki) via competitive radioligand assays. For metabolic stability, employ human liver microsomes (HLMs) to quantify CYP450-mediated oxidation kinetics (e.g., CYP1A2, CYP3A4). Include amoxapine as a comparator to evaluate metabolite contributions .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s genotype-specific effects observed in preclinical models?

In Mc4r-/- mice, this compound exhibits enhanced anti-obesity effects compared to wild-type models, likely due to hypothalamic TrkB modulation . To reconcile conflicting data on metabolic vs. neuropsychiatric outcomes, employ stratified study designs that control for genetic background, diet, and dosing regimens. Use transcriptomics to identify downstream signaling pathways (e.g., mTOR, AMPK) that may explain genotype-phenotype disparities .

Q. What experimental strategies optimize the differentiation of this compound’s primary pharmacological action from its metabolite activity?

Conduct parallel in vivo studies with pharmacologic CYP450 inhibitors (e.g., fluvoxamine for CYP1A2) to isolate parent drug effects. For advanced PK/PD modeling, integrate plasma concentration-time profiles of this compound and its active metabolites (e.g., 7-OH-loxapine) with receptor occupancy data. In vitro silencing of specific CYP isoforms in hepatocyte models can further clarify metabolic contributions .

Q. How should researchers design studies to evaluate this compound’s dual neuropsychiatric and metabolic effects?

Adopt a crossover design in animal models with simultaneous measurement of behavioral endpoints (e.g., forced swim test for antidepressant activity) and metabolic parameters (e.g., respiratory quotient, lipid oxidation rates). Use telemetry to monitor real-time energy expenditure and locomotor activity. For translational relevance, validate findings in human induced pluripotent stem cell (iPSC)-derived neurons and adipocytes .

Q. What methodologies address discrepancies between in vitro and in vivo potency of this compound?

In vitro potency often overestimates in vivo efficacy due to protein binding (>96% plasma protein binding) and tissue distribution. Apply physiologically based pharmacokinetic (PBPK) modeling to adjust for free drug concentrations in target tissues (e.g., brain, adipose). Validate models with microdialysis studies measuring unbound drug levels in interstitial fluid .

Q. How can dose-response relationships be accurately established for this compound in complex systems?

Utilize adaptive dose-ranging trials, such as the MCP-Mod (Multiple Comparison Procedure-Modelling) framework, to identify minimum effective and maximum tolerated doses. Incorporate Bayesian hierarchical models to account for inter-individual variability in metabolic clearance, particularly in populations with CYP1A2 polymorphisms .

Methodological and Ethical Considerations

Q. What statistical approaches are recommended for analyzing contradictory clinical data on this compound’s safety profile?

Apply meta-analytic techniques to pooled data from randomized controlled trials (RCTs), adjusting for covariates like age, smoking status, and CYP450 activity. Use funnel plots to detect publication bias and mixed-effects models to quantify heterogeneity. For post-marketing surveillance, leverage real-world data (RWD) platforms to monitor adverse events (e.g., QT prolongation) .

Q. How should researchers address ethical challenges in studying this compound in vulnerable populations?

Preclinical studies must adhere to ARRIVE guidelines for animal welfare, particularly in obesity models requiring prolonged caloric restriction. In clinical trials, prioritize informed consent processes that disclose risks of metabolic interactions and cardiovascular effects. Independent data safety monitoring boards (DSMBs) should oversee studies involving elderly or psychiatric cohorts .

Q. What steps ensure reproducibility when investigating this compound’s mechanisms of action?

Pre-register study protocols on platforms like ClinicalTrials.gov or Open Science Framework. Share raw data (e.g., NMR spectra, pharmacokinetic curves) in public repositories. For in vitro assays, include positive controls (e.g., clozapine for receptor binding) and validate findings across multiple laboratories using standardized operating procedures (SOPs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.